N-(3-Fluorophenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide
Description
N-(3-Fluorophenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a pyridazinyl group, and a thioether linkage
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS/c18-12-4-3-5-13(10-12)20-16(23)11-24-17-8-7-15(21-22-17)14-6-1-2-9-19-14/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPNJYWPGFEISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting a halogenated acetamide with a thiol derivative of pyridazinylpyridine under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thioether linkages.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide
- N-(3-bromophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide
- N-(3-methylphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide
Uniqueness
N-(3-Fluorophenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.
Biological Activity
N-(3-Fluorophenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide (CAS Number: 892439-37-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a fluorophenyl group , a pyridazinyl group , and a pyridinyl group , contributing to its unique chemical properties. The molecular formula is with a molecular weight of 340.4 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which plays a critical role in neurodegenerative disorders.
Inhibition of Monoamine Oxidase (MAO)
Research indicates that compounds with similar structures exhibit potent inhibitory effects on MAO-A and MAO-B. For instance, derivatives with fluorinated groups have shown selective inhibition:
- T6 was identified as a potent MAO-B inhibitor with an IC50 value of 0.013 µM, indicating high potency and selectivity for MAO-B over MAO-A .
- T3 and T6 were found to be reversible and competitive inhibitors of MAO-B, which is crucial for developing treatments for conditions like Alzheimer's disease .
Cytotoxicity Studies
Cytotoxicity assays performed on healthy fibroblast cells (L929) revealed that:
- T3 exhibited significant cytotoxic effects at higher concentrations (IC50 = 27.05 µM).
- In contrast, T6 showed no cytotoxicity at tested doses (up to 120.6 µM), suggesting it may be a safer candidate for therapeutic applications .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
- Pyridazinone Derivatives : A study demonstrated that pyridazinone derivatives, which share structural similarities with this compound, effectively inhibited MAO-B, supporting the hypothesis that modifications in the structure can enhance biological activity .
- Antiproliferative Activity : Other fluorinated compounds have shown antiproliferative effects against various cancer cell lines, indicating potential applications in oncology .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 892439-37-1 |
| Molecular Formula | C17H13FN4OS |
| Molecular Weight | 340.4 g/mol |
| Target Enzyme | Monoamine Oxidase (MAO-B) |
| IC50 for MAO-B | 0.013 µM |
| Cytotoxicity (L929 Cells) | Non-cytotoxic at ≤120.6 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
